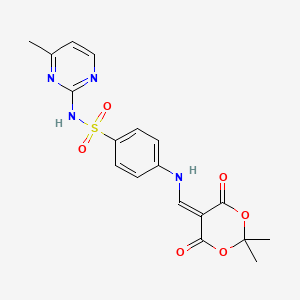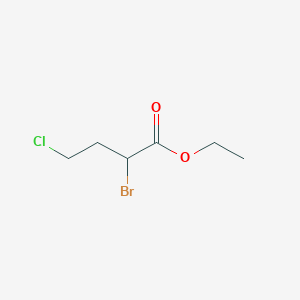
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl” is a chemical compound with the CAS Number: 14165-90-3 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10 (9)8-12 (11)15-2;/h7-8,13H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a melting point range of 243-245 degrees Celsius . It appears as a powder at room temperature .Aplicaciones Científicas De Investigación
Chemistry and Biological Activity
Benzazepine derivatives, including those structurally related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl, have been extensively studied for their diverse biological activities. For instance, the chemistry and biological activity of new 3-benzazepines have been summarized, highlighting their cytotoxicity against human leukemia cells, ability to produce radicals, and interactions with DNA. These compounds have also shown potential in reversing multidrug resistance (MDR) in cancer cells, indicating their utility in enhancing the efficacy of chemotherapy agents (Kawase, Saito, & Motohashi, 2000).
Potential Pharmacological Applications
The pharmacological properties of benzazepine derivatives extend to potential applications in treating neurological disorders. The review on 1,5-benzoxazepines underscores their interesting pharmacological properties, including interactions with G-protein-coupled receptors, which could be leveraged in developing new treatments for Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Synthetic and Mechanistic Insights
Further insights into the synthetic and mechanistic aspects of benzazepines can be gleaned from studies on 2,3-benzodiazepine-related compounds. Such research not only explores the synthesis of these derivatives but also their potential as new medicines against diseases lacking current effective treatments (Földesi, Volk, & Milen, 2018).
Environmental and Antimicrobial Applications
The environmental fate and transformation of benzodiazepines have been studied, revealing the persistence of these compounds in water treatment processes and their potential as emerging environmental contaminants. This research highlights the importance of understanding the environmental impact and degradation pathways of benzazepine derivatives (Kosjek et al., 2012). Additionally, the antimicrobial properties of benzoxazinoids, which share a structural motif with benzazepines, suggest the potential of these compounds in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2;/h6-7,13H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMSPHIWFPTHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCCC2=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)





![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)




